molecular formula C16H16BrN3O2 B2495476 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034247-22-6

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2495476
CAS No.: 2034247-22-6
M. Wt: 362.227
InChI Key: XCDAPLGWSYQPBM-UHFFFAOYSA-N
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Description

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound that features a pyrrolidine ring, a bromobenzoyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the bromobenzoyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is unique due to its combination of a pyrrolidine ring, a bromobenzoyl group, and a pyrimidine ring. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool for various scientific research applications.

Properties

IUPAC Name

(3-bromophenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-11-18-7-5-15(19-11)22-14-6-8-20(10-14)16(21)12-3-2-4-13(17)9-12/h2-5,7,9,14H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDAPLGWSYQPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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